molecular formula C20H14O4S B10841174 2-(Naphthalen-2-ylsulfonyl)naphthalene-1,4-diol

2-(Naphthalen-2-ylsulfonyl)naphthalene-1,4-diol

Cat. No. B10841174
M. Wt: 350.4 g/mol
InChI Key: NEXUTBMTXKQNMP-UHFFFAOYSA-N
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Description

2-(naphthalen-2-ylsulfonyl)naphthalene-1,4-diol is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two naphthalene rings, one of which is substituted with a sulfonyl group at the 2-position and a hydroxyl group at the 1,4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-ylsulfonyl)naphthalene-1,4-diol typically involves the reaction of 1,4-naphthoquinone with naphthalene-2-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-ylsulfonyl)naphthalene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinones, dihydro derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-ylsulfonyl)naphthalene-1,4-diol involves its interaction with specific molecular targets. For example, as an inhibitor of FabH, the compound binds to the active site of the enzyme, preventing the catalysis of fatty acid biosynthesis. This inhibition disrupts the growth and proliferation of bacteria, making it a potential candidate for antibacterial therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(naphthalen-2-ylsulfonyl)naphthalene-1,4-diol is unique due to the presence of both sulfonyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .

properties

Molecular Formula

C20H14O4S

Molecular Weight

350.4 g/mol

IUPAC Name

2-naphthalen-2-ylsulfonylnaphthalene-1,4-diol

InChI

InChI=1S/C20H14O4S/c21-18-12-19(20(22)17-8-4-3-7-16(17)18)25(23,24)15-10-9-13-5-1-2-6-14(13)11-15/h1-12,21-22H

InChI Key

NEXUTBMTXKQNMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=C(C4=CC=CC=C4C(=C3)O)O

Origin of Product

United States

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